molecular formula C20H23BrN2O5S B501671 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazine CAS No. 944775-79-5

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazine

カタログ番号: B501671
CAS番号: 944775-79-5
分子量: 483.4g/mol
InChIキー: DBUQSELEUYQLQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structural and Chemical Characterization

Molecular Architecture and Functional Group Analysis

Core Piperazine Scaffold and Substituent Distribution

The compound’s backbone is a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. Key substituents include:

  • Position 1 : A benzodioxole moiety attached via a methylene bridge.
  • Position 4 : A sulfonyl group linked to a 5-bromo-2-ethoxyphenyl substituent.
Substituent Position Functional Groups Role
Benzodioxole-methyl 1 1,3-Benzodioxole, methylene bridge Electronic modulation, steric hindrance
Sulfonyl-bromoethoxyphenyl 4 Sulfonyl (-SO₂-), bromine (-Br), ethoxy (-OCH₂CH₃) Hydrophilicity, electrophilicity, solubility

Key Observations :

  • The piperazine ring provides a rigid scaffold for spatial arrangement of substituents.
  • Steric effects from the benzodioxole and bromoethoxyphenyl groups may influence binding affinity to therapeutic targets.
Benzodioxole Moiety: Electronic and Steric Contributions

The 1,3-benzodioxole group (also known as methylenedioxyphenyl) is a fused ring system with two oxygen atoms. Its contributions include:

  • Electronic Effects : Electron-donating oxygen atoms enhance aromatic stabilization and π-π interactions.
  • Steric Effects : The fused ring system creates a planar structure, limiting rotational freedom and introducing rigidity.

Comparative Analysis of Benzodioxole Derivatives :

Compound Oxygen Configuration Biological Relevance
This compound 1,3-Benzodioxole Potential kinase inhibition
Tylophorinicine (Source 2, 12) Methoxy-substituted phenanthrene Anticancer, anti-inflammatory activity
Sulfonyl-Linked Bromoethoxyphenyl Group: Halogenation and Ethoxy Effects

The 5-bromo-2-ethoxyphenyl group contributes:

  • Bromine (-Br) :
    • High electronegativity, enhancing electrophilic reactivity.
    • Bulky size introduces steric hindrance, potentially affecting binding kinetics.
  • Ethoxy (-OCH₂CH₃) :
    • Electron-donating effects via resonance, activating

特性

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O5S/c1-2-26-18-6-4-16(21)12-20(18)29(24,25)23-9-7-22(8-10-23)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,2,7-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUQSELEUYQLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazine is a synthetic derivative belonging to a class of piperazine compounds that have garnered interest for their potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies, including case studies and detailed research findings.

Chemical Structure and Synthesis

The structure of the compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions, often including the formation of piperazine derivatives and the introduction of bromophenyl and ethoxy groups. The specific synthetic pathway can significantly influence the compound's biological activity.

Table 1: Structural Composition of the Compound

ComponentDescription
Benzo[d][1,3]dioxoleA fused dioxole ring contributing to bioactivity
PiperazineA six-membered ring known for pharmacological properties
5-Bromo-2-ethoxyphenyl groupEnhances lipophilicity and potential receptor binding

Anticancer Activity

Research has demonstrated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, a study evaluated various derivatives against cancer cell lines such as HepG2, HCT116, and MCF-7. The results indicated that many derivatives displayed cytotoxic effects with IC50 values ranging from 1.54 µM to 4.52 µM, significantly lower than the standard drug doxorubicin (IC50 values of 7.46 µM to 8.29 µM) .

Case Study: Cell Cycle Analysis

A specific derivative was tested for its effects on the cell cycle of HepG2 cells. Flow cytometry revealed that treatment with the compound led to a significant decrease in cells in the G1 phase (from 65.3% to 52.53%) and S phase (from 17.6% to 12.13%), indicating an arrest in cell cycle progression at the G2-M phase . This suggests a mechanism by which the compound may exert its anticancer effects.

The anticancer mechanisms of this compound appear to involve:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer proliferation.
  • Apoptosis Induction : Studies have indicated that treatment leads to increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2), promoting cancer cell death .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been investigated for:

  • Antioxidant Activity : Many derivatives exhibit antioxidant properties through DPPH radical scavenging assays.
  • Anti-inflammatory Effects : Some compounds show promise in reducing inflammation markers in vitro.

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerSignificant cytotoxicity against multiple cell lines
Apoptosis InductionIncreased Bax/Bcl-2 ratio leading to cell death
AntioxidantEffective scavenging of free radicals
Anti-inflammatoryReduction in inflammatory markers

科学的研究の応用

Medicinal Chemistry

Antibacterial Activity
Research has shown that derivatives of benzodioxole compounds exhibit significant antibacterial properties. For instance, compounds similar to 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((5-bromo-2-ethoxyphenyl)sulfonyl)piperazine have been synthesized and tested against various Gram-positive and Gram-negative bacteria. The results indicated high efficacy, particularly against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents .

Antidiabetic Potential
Studies have also explored the antidiabetic effects of benzodioxole derivatives. One study synthesized benzodioxole carboxamide derivatives and evaluated their ability to lower blood glucose levels in diabetic models. The findings suggested that these compounds could potentially serve as therapeutic agents for managing diabetes .

Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. Compounds derived from benzodioxole have shown analgesic and anti-inflammatory activities, making them candidates for developing new anti-inflammatory drugs .

Pharmacology

Modulation of Transporters
The compound is being studied for its potential as a modulator of ATP-binding cassette transporters, which are involved in drug transport across cell membranes. This property is particularly relevant in the context of cystic fibrosis treatment, where effective modulation can enhance drug delivery to target tissues .

Neuroprotective Effects
Research indicates that piperazine derivatives may exhibit neuroprotective effects by inhibiting acetylcholinesterase activity. This inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease, where amyloid peptide aggregation is a significant concern .

Material Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows for its application in creating functional materials. Its derivatives can be utilized in the synthesis of polymers or nanocomposites with enhanced mechanical and thermal properties due to the incorporation of the benzodioxole moiety .

Summary Table of Applications

Application AreaSpecific Use CaseObserved Effects/Results
Medicinal ChemistryAntibacterial agentsHigh efficacy against Staphylococcus aureus
Antidiabetic potentialBlood glucose reduction in diabetic models
Enzyme inhibitionAnalgesic and anti-inflammatory effects
PharmacologyModulation of transportersEnhanced drug delivery for cystic fibrosis
Neuroprotective effectsInhibition of acetylcholinesterase activity
Material ScienceSynthesis of functional materialsImproved mechanical and thermal properties

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires meticulous control of reaction parameters:

  • Stepwise Functionalization : Begin with the formation of the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde under acidic conditions. Proceed with sulfonylation of the piperazine intermediate using 5-bromo-2-ethoxyphenylsulfonyl chloride in aprotic solvents like dimethylformamide (DMF) at 0–5°C to minimize side reactions .
  • Solvent Selection : Use acetonitrile or dichloromethane for nucleophilic substitution steps to enhance reaction efficiency .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .
  • Yield Monitoring : Track intermediates via TLC and optimize stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride to piperazine) to reduce unreacted starting material .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and sulfonyl group integration .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 511.02 (calculated for C20H20BrN2O5SC_{20}H_{20}BrN_2O_5S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect trace by-products .
  • X-ray Crystallography : Resolve crystal structures to confirm stereoelectronic effects of the bromoethoxy substituent .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate key pharmacophores?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., replacing bromoethoxy with nitro or methoxy) to evaluate electronic effects on target binding .
  • Piperazine Ring Modifications : Introduce methyl or acetyl groups to the piperazine nitrogen to assess steric hindrance impacts .
  • Biological Assays : Test analogs against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) to correlate structural changes with activity .
  • Computational Docking : Use AutoDock Vina to model interactions with enzymes like tyrosine kinase or β-lactamase, focusing on hydrogen bonding with the sulfonyl group .

Advanced: How should researchers resolve contradictory bioactivity data across different studies?

Methodological Answer:

  • Assay Standardization : Re-evaluate protocols for consistency in cell line viability assays (e.g., MTT vs. ATP-based luminescence) and bacterial growth conditions (aerobic vs. anaerobic) .
  • Orthogonal Validation : Confirm anticancer activity via dual methods (e.g., apoptosis markers Annexin V and caspase-3 activation) .
  • Solubility Correction : Address discrepancies by testing compound solubility in DMSO/PBS mixtures and adjusting concentrations to avoid aggregation .

Advanced: What computational strategies predict the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate interactions with serotonin receptors (5-HT2A_{2A}) using GROMACS, focusing on the benzodioxole’s π-π stacking with Phe234 .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes when substituting bromine with chlorine at the 5-position .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl hydrogen-bond acceptors) using Schrödinger’s Phase .

Advanced: How can stability and degradation pathways be systematically studied?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 7–14 days. Monitor degradation via HPLC-MS to identify hydrolytic cleavage of the sulfonamide bond .
  • pH Stability Profiling : Test solubility and stability in buffers (pH 1–10) to identify labile regions (e.g., ethoxy group oxidation at pH >8) .
  • Excipient Compatibility : Screen with common stabilizers (e.g., mannitol, PVP) to enhance solid-state stability .

Advanced: What experimental designs are optimal for in vivo pharmacokinetic (PK) studies?

Methodological Answer:

  • Animal Models : Administer 10 mg/kg doses intravenously (IV) and orally (PO) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose .
  • Bioanalysis : Quantify plasma concentrations using LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .
  • Tissue Distribution : Sacrifice animals at 4 and 24 hours to assess brain penetration, leveraging the compound’s logP (~3.2) for blood-brain barrier crossing predictions .

Advanced: How can researchers elucidate the mechanism of action when molecular targets are unknown?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated derivative to pull down interacting proteins from cell lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cells to identify resistance-associated genes (e.g., ABC transporters) .
  • Pathway Analysis : Integrate RNA-seq data (post-treatment) with KEGG pathways to highlight dysregulated targets like NF-κB or MAPK .

Advanced: What strategies mitigate off-target effects in functional assays?

Methodological Answer:

  • Counter-Screening : Test the compound against panels of GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel) to identify promiscuous binding .
  • Selectivity Profiling : Compare IC50_{50} values for primary targets (e.g., PDE4) versus related isoforms (PDE3, PDE5) .
  • Metabolite Identification : Use hepatocyte incubations to rule out toxic metabolites (e.g., bromine displacement products) .

Advanced: How to design dose-response studies for preclinical efficacy validation?

Methodological Answer:

  • In Vivo Tumor Models : Implant HT-29 colorectal cancer xenografts in nude mice. Administer 5, 10, and 20 mg/kg doses daily for 21 days. Measure tumor volume and weight loss .
  • Statistical Powering : Use n=8–10 animals per group (α=0.05, β=0.2) to detect ≥50% tumor growth inhibition .
  • Biomarker Correlation : Quantify plasma levels of IL-6 or VEGF to link PK exposure with antiangiogenic effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。